Cas no 496021-31-9 ((2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide)

(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
- STL016721
- ST50079509
- (E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)acrylamide
- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methyl(2-pyridyl))prop-2-enamide
- (2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
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- インチ: 1S/C18H17N3O2/c1-3-23-16-9-7-14(8-10-16)11-15(12-19)18(22)21-17-6-4-5-13(2)20-17/h4-11H,3H2,1-2H3,(H,20,21,22)/b15-11+
- InChIKey: NIRANPKXZDWLFM-RVDMUPIBSA-N
- ほほえんだ: O(CC)C1C=CC(/C=C(\C#N)/C(NC2C=CC=C(C)N=2)=O)=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 472
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 75
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1305-0344-10μmol |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-2mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-5μmol |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-25mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-15mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-20μmol |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-20mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-1mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-3mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1305-0344-10mg |
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
496021-31-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide 関連文献
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(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamideに関する追加情報
Comprehensive Overview of (2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide (CAS No. 496021-31-9)
The compound (2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide, identified by its CAS No. 496021-31-9, is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. This cyanoacrylamide derivative features a conjugated system with an ethoxyphenyl group and a methylpyridinyl moiety, making it a promising candidate for drug discovery and material science applications. Its molecular formula, C18H17N3O2, reflects a balance of hydrophobicity and polarity, which is critical for its potential biological activity.
Recent studies have highlighted the role of (2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide in modulating protein-protein interactions, particularly in the context of kinase inhibition. Researchers are increasingly exploring its utility in targeting cancer signaling pathways, given its ability to interfere with aberrant cellular proliferation. The compound's cyano group and enamide backbone contribute to its electrophilic properties, enabling covalent binding to specific cysteine residues in target proteins—a mechanism that aligns with the growing interest in covalent inhibitors in drug development.
From a synthetic chemistry perspective, the preparation of CAS No. 496021-31-9 involves a multi-step process, often starting with the condensation of 4-ethoxybenzaldehyde with cyanoacetamide, followed by coupling with 6-methyl-2-aminopyridine. This route underscores the importance of Michael addition and amide bond formation in constructing such complex architectures. The compound's E-configuration (trans geometry) across the double bond is crucial for its stability and bioactivity, as confirmed by NMR and X-ray crystallography data.
In the realm of computational chemistry, (2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide has been subjected to molecular docking simulations to predict its binding modes with various enzymes. These studies suggest high affinity for ATP-binding pockets in kinases, a feature that resonates with the current demand for targeted cancer therapies. Additionally, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile has been computationally evaluated, revealing favorable lipophilicity (LogP ~3.2) and moderate solubility—a balance often sought in lead optimization.
The compound's potential extends beyond oncology. Recent patent filings indicate investigations into its application for neurodegenerative diseases, particularly due to its ability to cross the blood-brain barrier (BBB). This aligns with the trending focus on small-molecule neurotherapeutics as alternatives to biologics. Furthermore, its fluorescence properties, attributed to the conjugated π-system, have sparked interest in bioimaging probes—a hot topic in diagnostic tool development.
From a commercial standpoint, CAS No. 496021-31-9 is currently available as a high-purity reference standard for research purposes. Suppliers emphasize its use in high-throughput screening (HTS) libraries, reflecting the pharmaceutical industry's push toward fragment-based drug design. The compound's price point and availability are frequently searched topics among medicinal chemists, indicating its growing relevance in hit-to-lead campaigns.
Environmental and regulatory aspects of (2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide have also been addressed. While not classified as hazardous under current GHS (Globally Harmonized System) standards, proper handling protocols are recommended due to its potential reactivity as a Michael acceptor. This precautionary approach meets the increasing demand for green chemistry practices in synthetic laboratories.
Future research directions for this compound likely involve structure-activity relationship (SAR) studies to optimize its potency and selectivity. The scientific community is particularly interested in derivatizing the ethoxy group or modifying the pyridine ring to enhance target engagement—a strategy that dominates contemporary medicinal chemistry optimization. With the rise of AI-assisted drug discovery, computational predictions about this compound's polypharmacology are expected to accelerate its translational potential.
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